N-(4-chlorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
Description
N-(4-Chlorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core linked to a 3-cyano-6,7-dimethoxyquinolin-4-yl group and a 4-chlorophenyl substituent.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c1-31-21-11-19-20(12-22(21)32-2)27-14-16(13-26)23(19)29-9-7-15(8-10-29)24(30)28-18-5-3-17(25)4-6-18/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOBWDGWKKMJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chlorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, typically using sulfonyl chloride as the sulfonating agent.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction, where the methoxybenzyl chloride reacts with the indoline derivative.
Acetylation: The final step involves the acetylation of the nitrogen atom using acetic anhydride or acetyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(4-chlorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-chlorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biological processes, such as cell division and protein synthesis. The methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Piperidine-4-Carboxamide Derivatives with Varied Aryl Substituents
Example Compound: 1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide ()
- Key Differences: Substituent: The target compound has a 4-chlorophenyl group, whereas this analog uses a 4-methylbenzyl group.
- Molecular Weight : 430.51 (analog) vs. 469.91 (estimated for the target compound, assuming Cl adds ~35.5 g/mol).
Multitarget Inhibitors for Pain Management ()
Example Compounds :
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-halophenyl)sulfonyl)piperidine-4-carboxamide derivatives (e.g., 4–9 to 4–12).
- Key Differences: Core Structure: These compounds replace the quinoline moiety with a benzothiazole ring and incorporate sulfonyl groups. Biological Activity: Designed as multitarget inhibitors for pain, they likely interact with ion channels or enzymes distinct from the quinoline-based target compound .
- Synthesis : Yields ranged from 47% to 72%, suggesting moderate synthetic accessibility comparable to the target compound’s synthesis .
Kinase Inhibitors: AZD5363 ()
Example Compound: AZD5363 (4-Amino-N-[(1s)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide).
- Key Differences: Heterocyclic Group: AZD5363 uses a pyrrolo[2,3-d]pyrimidin-4-yl group instead of quinoline. Activity: A potent Akt kinase inhibitor (IC₅₀ < 10 nM), demonstrating that the 4-chlorophenyl group synergizes with heterocyclic systems for kinase targeting. The target compound’s quinoline moiety may shift selectivity toward other kinases or targets .
SARS-CoV-2 Inhibitors ()
Example Compounds :
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide derivatives.
- Target: These compounds prioritize antiviral activity, whereas the target compound’s quinoline group may favor kinase or enzyme inhibition .
Structural and Activity Comparison Table
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